6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Medicinal Chemistry GPCR Antagonism Scaffold Hopping

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (CAS 41038-70-4) is the specific pyrido[2,3-b]azepine isomer required for reproducing Merck αvβ3 integrin antagonists (JP2006232844A) and for synthesizing the GSK-3 inhibitor 1-azakenpaullone. Its [2,3-b] fusion pattern defines hydrogen-bonding vectors and substituent geometry distinct from [3,2-b] or [4,3-c] isomers. This scaffold has been quantitatively benchmarked against mirtazapine (Ki = 0.08 μM) for α2-adrenoceptor optimization. For multi-target kinase and GPCR programs, select this isomer to ensure target engagement fidelity.

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 41038-70-4
Cat. No. B2711130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
CAS41038-70-4
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC=N2
InChIInChI=1S/C9H12N2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11)
InChIKeyTYUNYXYPNUPGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (CAS 41038-70-4): Bicyclic Scaffold Procurement Guide


6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (CAS 41038-70-4) is a bicyclic heterocyclic scaffold comprising a pyridine ring fused to a saturated azepine ring (molecular formula C9H12N2, MW 148.20) [1]. This compound belongs to the pyrido[b]azepine class, which encompasses four isomeric structural types: pyrido[3,2-b]azepines, pyrido[2,3-b]azepines, pyrido[3,4-b]azepines, and pyrido[4,3-b]azepines [2]. The [2,3-b] fusion pattern positions the nitrogen atoms in a specific spatial arrangement distinct from the [3,2-b], [3,4-b], and [4,3-b] isomers, a feature that directly impacts downstream derivatization potential and target engagement profiles [2].

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (CAS 41038-70-4): Why Ring Fusion Isomer Selection Is Non-Interchangeable


Substituting 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine with a different pyrido[b]azepine isomer (e.g., the [3,2-b] or [4,3-c] variant) is not scientifically neutral. The four isomeric pyrido[b]azepine structures present distinct nitrogen atom positioning within the fused ring system, which fundamentally alters the vector of hydrogen-bonding interactions and the geometry of substituent attachment [1]. This positional isomerism translates into divergent pharmacological profiles: while the [2,3-b] scaffold has been incorporated into αvβ3 integrin antagonists [2], the [3,2-b] isomer has been explored in distinct chemotypes, and the [4,3-c] framework has yielded CCR2 antagonist scaffolds [3]. Procurement decisions must therefore be guided by the specific ring fusion pattern required for the intended derivatization pathway and biological target engagement.

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (CAS 41038-70-4): Comparative Quantitative Evidence for Scientific Selection


Isomer-Dependent Biological Target Engagement: Pyrido[2,3-b]azepine vs. Pyrido[4,3-c]azepine Scaffolds

The pyrido[2,3-b]azepine scaffold confers a distinct pharmacological profile compared to other pyridoazepine isomers. The [2,3-b] fusion pattern has been explicitly claimed as the core skeleton in αvβ3 integrin receptor antagonists (Merck patent JP2006232844A) [1], whereas the [4,3-c] isomer serves as a scaffold for CCR2 antagonism, with the latter showing structure-activity relationships that do not translate to the [2,3-b] framework [2]. This divergence in validated target engagement is a direct consequence of the differing spatial orientation of the pyridine and azepine nitrogen atoms.

Medicinal Chemistry GPCR Antagonism Scaffold Hopping

Synthetic Route Efficiency: Intramolecular Cyclization Yields of Pyrido[2,3-b]azepine vs. Naphthyridine Byproduct

In a foundational synthetic study, the intramolecular nucleophilic cyclization of 3-pyridyl-alkylamines under optimized conditions (pulverized sodium in toluene, reflux, 72 hours) produced two bicyclic products: the target 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and 1,2,3,4-tetrahydro-1,8-naphthyridine [1]. Both compounds were obtained in 'good yield,' but the formation of the naphthyridine byproduct represents a competing reaction pathway that reduces the effective yield of the desired pyrido[2,3-b]azepine scaffold [1].

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Derivatization Potential: Substituent-Directed Ring-Opening Selectivity for Pyrido[2,3-b]azepine vs. Nicotine Scaffolds

The reductive ring opening of aza-bridged azepine precursors can proceed via two divergent pathways determined by the electronic nature of substituents on nitrogen [1]. C–N1 (α) bond cleavage yields 2-aminonicotine derivatives, while C–N2 (β) bond cleavage affords pyrido[2,3-b]azepines [1]. This substituent-directed selectivity provides a controllable entry point to the pyrido[2,3-b]azepine scaffold, with electron-withdrawing substituents favoring the β-cleavage pathway [1].

Synthetic Methodology Ring-Opening Reactions Scaffold Diversification

GSK-3 Inhibitor Intermediate: Pyrido[2,3-b]azepine-5,8-dione as a Key Precursor to 1-Azakenpaullone

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione (the dione derivative of the target compound) serves as a direct synthetic intermediate in the preparation of 1-azakenpaullone [1]. 1-Azakenpaullone is a documented inhibitor of glycogen synthase kinase-3 (GSK-3), a validated target in diabetes and neurodegenerative disease research [1]. The parent 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold provides the foundational framework from which this bioactive derivative is constructed.

Kinase Inhibition Drug Discovery Synthetic Intermediate

α2-Adrenoceptor Affinity: Tetracyclic Pyrido[2,3-b]azepine Derivatives vs. Mirtazapine

Tetracyclic pyrido[2,3-b]azepine derivatives (compounds 4a–d and 4f) synthesized as mirtazapine analogues were evaluated for α2-adrenoceptor binding affinity [1]. The most potent derivative, 2,3,9,13b-tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepine (4a), exhibited a Ki of 0.26 μM, approximately 3-fold weaker binding than mirtazapine (Ki = 0.08 μM) [1]. This demonstrates that the pyrido[2,3-b]azepine core can be elaborated into α2-adrenoceptor ligands, albeit with reduced potency relative to the clinical benchmark in this specific tetracyclic series [1].

GPCR Binding Antidepressant Analogues Structure-Activity Relationship

Kinase Inhibition Profile: Pyrido[b]azepine Class vs. Alternative Scaffolds

Compounds containing the pyrido[b]azepine fragment (including the [2,3-b] isomer) are documented as effective inhibitors of a broad kinase panel, including RIP1 kinase, cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3 (GSK-3), as well as non-kinase targets such as ubiquitin-specific proteases (USPs), TRPM8, and AT2 receptors [1]. This polypharmacology profile contrasts with more target-selective scaffolds and positions the pyrido[2,3-b]azepine core as a privileged structure for exploring multi-target activity.

Kinase Inhibition Multi-Target Pharmacology Scaffold Comparison

6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (CAS 41038-70-4): Validated Application Scenarios Based on Comparative Evidence


Scaffold for αvβ3 Integrin Antagonist Development

The 5,6,7,8-tetrahydro-5H-pyrido[2,3-b]azepine skeleton is explicitly claimed as the core structural element (X) in αvβ3 integrin receptor antagonists described in Merck patent JP2006232844A [1]. These antagonists target indications including inhibition of bone resorption, restenosis, diabetic retinopathy, macular degeneration, inflammation, and metastatic tumor growth [1]. Procurement of this specific isomer is essential for reproducing or extending this patented chemical space.

Precursor for GSK-3 Inhibitor Synthesis

The 5,8-dione derivative of this compound (6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione) is a validated intermediate for the synthesis of 1-azakenpaullone, a GSK-3 inhibitor with potential antidiabetic and neuroprotective applications [1]. Researchers pursuing GSK-3 inhibitor programs can utilize the parent scaffold as a starting material for accessing the dione intermediate and subsequently the azakenpaullone chemotype [1].

Mirtazapine Analogue Exploration for CNS GPCR Targeting

Tetracyclic derivatives of pyrido[2,3-b]azepine have been quantitatively evaluated for α2-adrenoceptor binding, with the most potent derivative (4a) showing a Ki of 0.26 μM—approximately 3-fold weaker than mirtazapine (Ki = 0.08 μM) [1]. This establishes a benchmark for medicinal chemists seeking to optimize α2-adrenoceptor ligands based on this scaffold, with a clear potency threshold to surpass [1].

Multi-Target Kinase and Protease Inhibitor Scaffold

Literature analysis confirms that pyrido[b]azepine-containing compounds exhibit inhibitory activity against RIP1 kinase, CDKs, GSK-3, ubiquitin-specific proteases (USPs), TRPM8, and AT2 receptors [1]. This polypharmacology profile makes 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine a privileged starting scaffold for programs exploring multi-target drug discovery or for identifying novel target interactions through derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.